methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine
Description
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a triazole derivative characterized by a methylamine substituent attached to the triazole core via a methylene bridge. The 4-phenyl group on the triazole ring introduces aromaticity and steric bulk, which may influence its physicochemical properties and biological interactions. The methylamine group distinguishes it from related triazole derivatives, offering a balance of hydrophilicity and compact structure compared to bulkier substituents like morpholine or thiazole rings.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI Key |
QYQBLIKJTXVTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenyl-1H-1,2,4-triazole-3-thiol with methylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a triazole derivative with a variety of applications, particularly in medicinal chemistry and materials science. Triazole compounds are recognized for their diverse biological activities, making them valuable in the development of new pharmaceuticals.
Scientific Applications
- Pharmaceutical Development Triazole derivatives, including [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride, have been studied for their potential as anticancer agents. For example, certain derivatives have demonstrated cytotoxic activity against the Hela cell line. Additionally, some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit antimicrobial activity against bacteria and yeast-like fungi. this compound is also considered a candidate for developing new antimicrobial and anticancer drugs.
- Antimicrobial Research Certain derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial activities against bacteria and yeast-like fungi.
- Corrosion Inhibition 4-Methyl-4H-1,2,4-triazole-3-thiol has been investigated as a corrosion inhibitor for mild steel in sulfuric acid solutions .
- Materials Science These compounds are used in material science for their coordination chemistry, specifically with mercury, which can provide insights into potential applications .
Research Methods
The synthesis of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves multi-step organic reactions that allow for modification of functional groups to enhance biological activity and solubility. Spectroscopic techniques such as IR, 1H-NMR, and mass spectroscopy are used to confirm the structures of these derivatives. Interaction studies focus on binding affinity and efficacy against specific biological targets, using techniques to understand pharmacodynamics and pharmacokinetics.
Promising compounds
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4 H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1 H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4 H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4 H-1,2,4-triazol-3-yl)thio)acetohydrazide were identified as the most active among all synthesized compounds in 3D cell cultures . N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4 H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited all cancer cell migration, was characterized as relatively more selective towards cancer cells, and could be further tested as an antimetastatic candidate .
Data Table
Mechanism of Action
The mechanism of action of methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physical properties of methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine and analogous compounds:
Key Observations:
- Substituent Effects on Melting Points : Pyridine-containing derivatives (e.g., 5m) exhibit higher melting points (~147–149°C) compared to morpholine derivatives (84–86°C), likely due to enhanced π-π stacking .
- Lipophilicity : Thioether groups (e.g., cyclohexylmethylthio in ) increase lipophilicity, whereas polar groups like methylamine may improve water solubility.
- Conformational Flexibility: Crystal data from reveal dihedral angles of 63.86° and 76.96° between the triazole and benzo[d]thiazole rings, suggesting non-planarity that could affect binding interactions.
Biological Activity
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 174.20 g/mol. The compound is characterized by the presence of a triazole ring fused with a phenyl group, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 62.5 to 250 µg/mL against different microorganisms, including Candida albicans and Staphylococcus aureus .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 6c | Staphylococcus aureus | 62.5 |
| 6a | Candida albicans | 250 |
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines. The MTT assay results indicate that certain derivatives exhibit significant cytotoxicity against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. For example, one derivative showed an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HepG2 | 6d | 13.004 |
| MDA-MB-231 | 6c | 28.399 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of phytoene desaturase, an enzyme involved in carotenoid biosynthesis in plants and certain fungi .
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazole derivatives against common pathogens and found that modifications in the structure significantly influenced their antimicrobial efficacy. Compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds were tested against various cancer cell lines, revealing that structural variations led to differing levels of cytotoxicity. The most active compounds were further explored for their selectivity towards cancer cells versus normal cells .
Q & A
Q. What are the standard synthetic routes for methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted nitriles or aldehydes. For example, describes a method where 3-aryl-2-(aminomethylene)propionitriles (IV) are reacted with hydrazine salts in alcohols (C1–3) to form 4-arylmethyl-1H-pyrazol-3-amine analogs. Similar strategies apply to 1,2,4-triazole systems. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–120°C), and stoichiometry of hydrazine to nitrile intermediates. Purity is enhanced via recrystallization in aprotic solvents like DMF .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. highlights the use of X-ray diffraction to resolve tautomeric forms in triazole derivatives, revealing dihedral angles between aromatic rings and the triazole core. For NMR, key signals include the methylamine proton (δ 2.5–3.0 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). IR spectroscopy can confirm the presence of NH stretches (3200–3400 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer: Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and treated with neutralizing agents (e.g., activated carbon for organic residues) before disposal via certified waste management services. Safety data sheets (SDS) for analogous triazoles ( ) recommend P264 (wash hands after handling) and P337+P313 (seek medical aid if eye irritation persists) .
Advanced Research Questions
Q. How can tautomeric equilibria of this compound be analyzed under varying pH conditions?
- Methodological Answer: Use UV-Vis spectroscopy and computational modeling (DFT) to study tautomerism. demonstrates that 1,2,4-triazole derivatives exhibit pH-dependent tautomeric shifts, with the 4H-triazol-3-amine form dominating in acidic conditions. Prepare buffered solutions (pH 2–12) and monitor λmax shifts (e.g., 250–300 nm). Compare experimental results with Gaussian-optimized structures to predict stability of 4H vs. 1H tautomers .
Q. What strategies are effective for enhancing the compound’s antimicrobial activity through structural modification?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) at the phenyl ring or triazole nitrogen. shows that fluorobenzyl-thioether analogs exhibit enhanced lipophilicity and membrane penetration. Synthesize derivatives via nucleophilic substitution (e.g., replacing methylamine with thiol groups) and test against Gram-positive/negative bacteria using MIC assays. SAR studies ( ) suggest that bulkier substituents improve binding to bacterial topoisomerases .
Q. How can environmental persistence and ecotoxicology of this compound be assessed?
- Methodological Answer: Conduct OECD 301/302 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC50). outlines protocols for studying abiotic/biotic degradation: expose the compound to UV light (simulated sunlight) and analyze degradation products via LC-MS. For ecotoxicology, use algal growth inhibition tests (OECD 201) and sediment-water microcosms to model bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
